REACTION_CXSMILES
|
Cl.Cl.[CH2:3]([O:5][C:6]([C:8]12[CH2:13][CH:12]1[CH2:11][N:10]([CH3:14])[CH2:9]2)=N)[CH3:4].C([OH:17])C>O>[CH2:3]([O:5][C:6]([C:8]12[CH2:13][CH:12]1[CH2:11][N:10]([CH3:14])[CH2:9]2)=[O:17])[CH3:4] |f:0.1.2|
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
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After evaporation
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Type
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EXTRACTION
|
Details
|
Extraction with methylene chloride
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Name
|
|
Type
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product
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Smiles
|
C(C)OC(=O)C12CN(CC2C1)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |